N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety.
Formation of the Pyridine Sulfonamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. This interaction can disrupt normal biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Pyridine Sulfonamides: Compounds such as sulfasalazine and sulfapyridine, which contain pyridine and sulfonamide groups, are used as anti-inflammatory agents.
Uniqueness
N-(3-hydroxy-3-(thiophen-3-yl)propyl)pyridine-3-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a thiophene ring and a pyridine sulfonamide group allows for versatile applications in various fields .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-12(10-4-7-18-9-10)3-6-14-19(16,17)11-2-1-5-13-8-11/h1-2,4-5,7-9,12,14-15H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPUHBZMDRYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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